7-Hydroxywarfarin-d5

説明

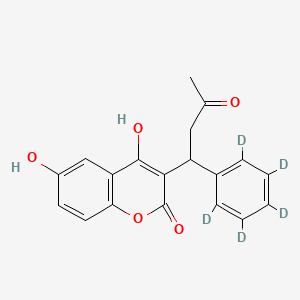

Structure

3D Structure

特性

IUPAC Name |

4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWPEJBUOJQPDE-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857861 |

Source

|

| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94820-64-1 |

Source

|

| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxywarfarin-d5 chemical properties and structure

An In-depth Technical Guide to 7-Hydroxywarfarin-d5

Introduction

This compound is the deuterium-labeled analogue of 7-Hydroxywarfarin (B562546), a primary metabolite of the widely used anticoagulant, Warfarin (B611796).[1][2] The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable isotopic signature, making it an invaluable tool in analytical and pharmacokinetic research.[1] Primarily, it serves as an internal standard for the precise quantification of 7-Hydroxywarfarin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use significantly enhances the accuracy and reliability of therapeutic drug monitoring and metabolic studies of Warfarin.[1]

Chemical Properties and Structure

This compound is a synthetic compound characterized by a coumarin (B35378) core structure, identical to its non-labeled counterpart, except for the isotopic labeling. The deuterium atoms are located on the phenyl group, which minimizes the potential for kinetic isotope effects during metabolic processes while providing a distinct mass difference for spectrometric analysis.

Chemical Structure:

The IUPAC name for this compound is 4,7-dihydroxy-3-(3-oxo-1-(phenyl-d5)butyl)-2H-chromen-2-one.[1]

Quantitative Chemical Data

The key chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 94820-65-2 | [1][2][3] |

| Molecular Formula | C₁₉H₁₁D₅O₅ | [1][2][3] |

| Molecular Weight | 329.36 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [3] |

Solubility and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

| Parameter | Details | References |

| Solubility | DMSO: 100 mg/mL (303.62 mM) | [2] |

| Storage (Solid) | -20°C, sealed, away from moisture | [2] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Biological Context: Warfarin Metabolism

Warfarin is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is significantly more potent and is primarily metabolized by the cytochrome P450 enzyme, CYP2C9.[4][5] The major metabolic pathway is hydroxylation, leading to the formation of S-7-hydroxywarfarin, which is the most abundant metabolite found in human plasma.[4][6] The quantification of this metabolite is crucial for understanding the metabolic capacity of patients and for investigating drug-drug interactions.[7] this compound is used as an internal standard in studies that investigate this metabolic pathway.[1]

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immunomart.com [immunomart.com]

- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2C9-catalyzed metabolism of S-warfarin to 7-hydroxywarfarin in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Hydroxywarfarin-d5 in Advancing Warfarin Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 7-Hydroxywarfarin-d5 as an internal standard in the quantitative analysis of warfarin (B611796) metabolism. Accurate measurement of warfarin and its metabolites is paramount for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Introduction to Warfarin Metabolism and the Significance of 7-Hydroxywarfarin (B562546)

Warfarin, a widely prescribed oral anticoagulant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The S-enantiomer of warfarin, which is 3-5 times more potent than the R-enantiomer, is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin.[1][2] This metabolic pathway is the principal route of elimination for the more active form of the drug. Consequently, the rate of formation of 7-hydroxywarfarin serves as a key biomarker for CYP2C9 activity and is a critical parameter in understanding an individual's warfarin clearance and dose requirements.

Genetic polymorphisms in the CYP2C9 gene can significantly alter enzyme activity, leading to wide inter-individual variability in warfarin metabolism and therapeutic response. Therefore, precise quantification of 7-hydroxywarfarin in biological matrices is essential for pharmacokinetic modeling, pharmacogenetic studies, and the development of safer and more effective anticoagulant therapies.

The Indispensable Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice for the quantification of 7-hydroxywarfarin.[3]

This compound is structurally identical to 7-hydroxywarfarin, with the exception that five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. The use of a deuterated analog minimizes matrix effects and improves the accuracy and precision of the assay.

Experimental Protocol: Quantification of 7-Hydroxywarfarin in Human Plasma

The following is a detailed experimental protocol for the quantification of S-7-hydroxywarfarin in human plasma using a chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. While the cited study utilized warfarin-d5 (B562945) as the internal standard for both warfarin and its metabolites, this compound is the ideal internal standard for 7-hydroxywarfarin quantification due to its structural analogy. The protocol is adapted from a validated method and is presented here as a best-practice approach.[1][2]

Materials and Reagents

-

Analytes: S-7-hydroxywarfarin

-

Internal Standard: this compound

-

Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Blank human plasma

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To 50 µL of plasma, add 400 µL of a methanol-water solution (7:1, v/v) containing this compound at a known concentration.

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried residue in 100 µL of a methanol-water solution (15:85, v/v).

-

Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Chiral HPLC column (e.g., for enantiomeric separation) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of warfarin and metabolites |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transition (S-7-OH-warfarin) | m/z 323.1 → 177.0[1] |

| MRM Transition (7-OH-warfarin-d5) | Predicted: m/z 328.1 → 182.0 |

| Collision Energy | Optimized for each transition |

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of the non-labeled compound and the addition of 5 Daltons to the precursor and relevant fragment ions.

Data Presentation: Method Validation Parameters

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize key validation parameters from a comparable study quantifying S-7-hydroxywarfarin in human plasma.[1][2]

Table 2: Recovery and Matrix Effect for S-7-Hydroxywarfarin

| Analyte | Mean Recovery (%) | Standard Deviation (%) | Mean Matrix Effect (%) | Coefficient of Variation (%) |

| S-7-OH-warfarin | 95.6 | 8.8 | 102.3 | 4.9 |

Table 3: Intra- and Inter-Day Precision and Accuracy for S-7-Hydroxywarfarin

| Quality Control Sample | Nominal Conc. (nM) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.1 | 8.9 | 105.0 | 9.8 | 103.0 |

| Low | 0.25 | 6.5 | 102.4 | 7.1 | 101.2 |

| Medium | 25 | 4.2 | 98.8 | 5.3 | 99.6 |

| High | 250 | 3.1 | 101.2 | 4.5 | 100.4 |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation

Visualizations: Pathways and Workflows

Warfarin Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of S-warfarin to S-7-hydroxywarfarin, mediated by the CYP2C9 enzyme.

Experimental Workflow for 7-Hydroxywarfarin Quantification

This diagram outlines the key steps in the bioanalytical workflow for the quantification of 7-hydroxywarfarin in plasma samples.

References

Preliminary Investigation of 7-Hydroxywarfarin-d5 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxywarfarin (B562546) is the major metabolite of the widely used anticoagulant, warfarin (B611796).[1][2] The deuterated analog, 7-Hydroxywarfarin-d5, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[3] The stability of this internal standard is paramount to ensure the accuracy and reliability of bioanalytical data.[4] This guide outlines a preliminary investigation into the potential stability of this compound by examining the known stability of its non-deuterated counterpart and considering the general principles governing the stability of deuterated compounds.

General Storage and Handling of Deuterated Compounds

Proper storage and handling are critical to maintain the isotopic and chemical integrity of deuterated compounds like this compound.

Key Recommendations:

-

Temperature: For long-term storage, temperatures of -20°C are generally recommended. For short-term storage, refrigeration at 4°C is often suitable, particularly when the compound is in a methanolic solution. Always refer to the manufacturer's certificate of analysis for specific storage temperature requirements.[5]

-

Protection from Light: To prevent photodegradation, store the compound in amber vials or other light-protecting containers.[5]

-

Inert Atmosphere: Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[5]

-

Solvent Choice: Methanol (B129727) is a commonly used solvent for creating stock solutions. Acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[5][6]

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can introduce protons and lead to back-exchange.[5]

Predicted Stability Profile of this compound

The stability of this compound is expected to be influenced by the inherent stability of the 7-hydroxywarfarin molecule and the kinetic isotope effect introduced by deuteration. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic or chemical degradation processes where C-H bond cleavage is the rate-limiting step.

Based on forced degradation studies of warfarin, the following predictions can be made for this compound:

| Stress Condition | Predicted Stability of this compound | Rationale based on Warfarin/7-Hydroxywarfarin Data |

| Acidic Hydrolysis | Likely stable. | Warfarin sodium was found to be stable in 0.1 N HCl at 80°C for 1.5 hours.[7] |

| Alkaline Hydrolysis | Potential for minor degradation. | Warfarin sodium showed approximately 2% degradation in 1 N NaOH at ambient temperature for 2 hours.[7] |

| Oxidative Degradation | Potential for minor degradation. | Warfarin sodium exhibited about 5% degradation in 3% H₂O₂ at ambient temperature for 1 hour.[7] |

| Thermal Degradation | Likely stable under moderate conditions. | Warfarin sodium was found to be stable when exposed to 80°C for 72 hours.[7] |

| Photolytic Degradation | Susceptible to degradation. | Warfarin sodium showed approximately 6.2% degradation upon exposure to UV light for 72 hours.[7] |

| Plasma/Biological Matrix | Generally stable for typical bioanalytical timelines. | Warfarin and 7-hydroxywarfarin have been shown to be stable in plasma through multiple freeze-thaw cycles and for the duration of typical pharmacokinetic studies.[8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments to formally assess the stability of this compound.

Stock Solution Stability

Objective: To determine the stability of this compound stock solutions under different storage conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Storage Conditions: Aliquot the stock solution into amber vials and store them at various temperatures (e.g., -20°C, 4°C, and room temperature).

-

Analysis: At specified time points (e.g., 0, 7, 14, 30, and 90 days), retrieve the aliquots.

-

Sample Preparation: Dilute the stock solution to a working concentration with the appropriate mobile phase.

-

Quantification: Analyze the samples using a validated stability-indicating LC-MS/MS method.

-

Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) after repeated freeze-thaw cycles.

Methodology:

-

Sample Preparation: Spike a known concentration of this compound into the biological matrix to prepare quality control (QC) samples at low and high concentrations.

-

Freeze-Thaw Cycles: Subject the QC samples to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw them unassisted at room temperature.

-

Analysis: After the specified number of cycles (e.g., 3 to 5 cycles), analyze the QC samples.

-

Quantification: Use a validated bioanalytical LC-MS/MS method to determine the concentration of this compound.

-

Data Evaluation: Compare the concentrations of the freeze-thaw samples to the concentrations of freshly prepared QC samples. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]

Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.[10]

Methodology:

-

Preparation of Stress Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.[7]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature.[7]

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[7]

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[7]

-

Photolytic Degradation: Expose a solution of the compound to UV light.[7]

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method capable of separating the parent compound from its degradation products.

-

Data Interpretation: Characterize the degradation products and calculate the percentage of degradation.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Metabolic Pathways of 7-Hydroxywarfarin

While 7-hydroxywarfarin is a metabolite of warfarin, it can undergo further metabolism.

Caption: Potential metabolic pathways of 7-hydroxywarfarin.[11][12]

Conclusion

While direct stability data for this compound is lacking, a preliminary assessment based on the known stability of warfarin and 7-hydroxywarfarin, along with general principles for deuterated compounds, suggests that it is a relatively stable molecule under typical laboratory and bioanalytical conditions. However, it is imperative for researchers to conduct specific stability validation studies for this compound in their own laboratories and within the specific matrices and conditions of their experiments to ensure the integrity of their analytical results. The experimental protocols and workflows provided in this guide offer a framework for conducting such a preliminary investigation.

References

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin [frontiersin.org]

7-Hydroxywarfarin-d5: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Hydroxywarfarin-d5, a key analytical tool in the study of warfarin (B611796) metabolism and pharmacokinetics. This document details its discovery, scientific relevance, and application, with a focus on quantitative data and detailed experimental protocols.

Discovery and Scientific Relevance

This compound is the deuterium-labeled analog of 7-hydroxywarfarin (B562546), the primary metabolite of the more potent S-enantiomer of warfarin.[1][2] Its "discovery" is intrinsically linked to the need for a robust internal standard in bioanalytical methods designed to study the pharmacokinetics and metabolism of warfarin. Stable isotope-labeled compounds like this compound are crucial for improving the accuracy and precision of mass spectrometry-based quantification by correcting for variability in sample preparation and instrument response.[3]

The scientific relevance of this compound lies in its application to:

-

Therapeutic Drug Monitoring (TDM): Ensuring warfarin concentrations remain within the narrow therapeutic window.

-

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of warfarin.[4]

-

Metabolic Research: Investigating the activity of cytochrome P450 enzymes, particularly CYP2C9, which is responsible for the 7-hydroxylation of S-warfarin.[5][6]

-

Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or induce warfarin metabolism.

The IUPAC name for this compound is 4,7-dihydroxy-3-(3-oxo-1-(phenyl-d5)butyl)-2H-chromen-2-one, and its CAS number is 94820-65-2.[4]

Synthesis

Quantitative Data

The use of this compound as an internal standard has facilitated the generation of precise quantitative data on warfarin metabolism. The following tables summarize key kinetic and analytical parameters from various studies.

Table 1: Michaelis-Menten Kinetics of S-Warfarin 7-Hydroxylation by CYP2C9

| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Citation |

| Recombinant CYP2C9 | 2.3 (95% CI: 1.9 to 2.7) | 68 pmol/min/nmol P450 (95% CI: 65 to 71) | [8] |

| Human Liver Microsomes | 5.2 (95% CI: 4.3 to 6.1) | 173 pmol/min/mg protein (95% CI: 165 to 182) | [8] |

Table 2: Inhibition of CYP2C9-Mediated S-Warfarin Metabolism by Hydroxywarfarin Metabolites

| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Citation |

| 7-Hydroxywarfarin | ~20.8 (8-fold higher than warfarin) | 10.4 (4.5-fold higher than marker Km) | Competitive | [8][9] |

| 10-Hydroxywarfarin | ~0.87 (3-fold lower than warfarin) | 0.92 (2.5-fold lower than marker Km) | Competitive | [8][9] |

| 6-Hydroxywarfarin | ~26 (10-fold higher than warfarin) | No inhibition up to 170 μM | - | [8][9] |

| 8-Hydroxywarfarin | Intermediate | - | Mixed | [9] |

| 4'-Hydroxywarfarin | Intermediate | - | Mixed | [9] |

Table 3: LC-MS/MS Parameters for Quantification of Warfarin and Metabolites using a Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

| Warfarin | 307.1 | 161.0 | [10] |

| Warfarin-d5 | 312.2 | 255.1 | [10] |

| 6-, 7-, 8-OH-Warfarin | 323.1 | 177.0 | [10] |

| 10-OH-Warfarin | 323.1 | 250.3 | [10] |

Table 4: Validation Summary for a Chiral HPLC-MS/MS Method Using Warfarin-d5 Internal Standard

| Parameter | R- and S-Warfarin | S-7-OH-Warfarin and (9R;10S)-10-OH-Warfarin | Citation |

| LLOQ | 0.25 nM (~0.08 ng/mL) | 0.1 nM (~0.04 ng/mL) | [10] |

| Intra-day Accuracy (%) | 87.0 to 100.5 | 87.0 to 100.5 | [10] |

| Intra-day Precision (CV%) | 0.7 to 6.0 | 0.7 to 6.0 | [10] |

| Inter-day Accuracy (%) | 92.3 to 99.5 | 92.3 to 99.5 | [10] |

| Inter-day Precision (CV%) | 0.4 to 4.9 | 0.4 to 4.9 | [10] |

| Extraction Recovery (%) | 82.9 to 95.6 | 82.9 to 95.6 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the analysis of warfarin and its metabolites, where this compound or a similar deuterated standard is employed.

Protocol for Quantification of Warfarin and Metabolites in Human Plasma by Chiral HPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of R-warfarin, S-warfarin, S-7-hydroxywarfarin, and (9R;10S)-10-hydroxywarfarin in human plasma.[10]

4.1.1 Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing 30 nM of Warfarin-d5 as the internal standard.

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C for 45 minutes.

-

Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

4.1.2 LC-MS/MS Analysis

-

HPLC System: A system capable of chiral separation.

-

Column: Chiral HPLC column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4) and mobile phase B (e.g., 10 mM ammonium acetate in 95% methanol).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 50°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode for multiple reaction monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions: See Table 3.

Protocol for Determining the Inhibition of S-Warfarin Metabolism in Human Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of compounds on the CYP2C9-mediated conversion of S-warfarin to 7-hydroxywarfarin.[8]

4.2.1 Incubation

-

Prepare a reaction mixture in a 96-well plate containing:

-

Human Liver Microsomes (2.0 mg/mL protein).

-

S-Warfarin (substrate, concentrations ranging from 0.5 to 64 µM).

-

Inhibitor (e.g., hydroxywarfarin metabolite, at various concentrations).

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 2 µU/µL glucose 6-phosphate dehydrogenase, 10 mM glucose 6-phosphate, 2 mM MgCl₂, and 1 mM NADP+).

-

Incubate at 37°C for a predetermined time (e.g., 45 minutes).

-

Quench the reaction by adding an equal volume of a cold organic solvent (e.g., ethanol (B145695) or acetonitrile) containing an internal standard (e.g., 7-hydroxycoumarin or a deuterated warfarin metabolite).

4.2.2 Sample Analysis

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of 6- and 7-hydroxywarfarin using a validated LC-MS/MS method as described in section 4.1.2.

-

Determine the kinetic parameters (Ki) by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate key pathways and workflows related to 7-Hydroxywarfarin.

References

- 1. Item - Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - American Chemical Society - Figshare [acs.figshare.com]

- 2. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon [inis.iaea.org]

- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 7-Hydroxywarfarin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics, synthesis, and metabolic pathways of 7-Hydroxywarfarin-d5. This deuterated analog of a primary warfarin (B611796) metabolite is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Core Physical and Chemical Characteristics

This compound is a stable, isotopically labeled form of 7-hydroxywarfarin (B562546). The deuterium (B1214612) labels on the phenyl group provide a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₁D₅O₅ | [1] |

| Molecular Weight | 329.36 g/mol | [1] |

| CAS Number | 94820-65-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >196°C (decomposes) | [1] |

| pKa₁ | 5.0 (approx.) | [2] |

| pKa₂ | 9.0 (approx.) | [2] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [1] |

| Storage Conditions | -20°C or -80°C, sealed from moisture | [1] |

Metabolic Pathway of Warfarin to 7-Hydroxywarfarin

Warfarin, a racemic mixture of R- and S-enantiomers, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The 7-hydroxylation of warfarin is a key metabolic route. The S-enantiomer of warfarin is predominantly metabolized to S-7-hydroxywarfarin by the enzyme CYP2C9. The R-enantiomer is converted to R-7-hydroxywarfarin by CYP1A2 and CYP2C8.

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated 7-hydroxywarfarin can be achieved through the Michael addition of a substituted coumarin (B35378) with a deuterated chalcone (B49325) analog.

Materials:

-

7-Hydroxy-4-hydroxycoumarin

-

Methanol

-

Aqueous acid (e.g., HCl)

Procedure:

-

Dissolve 7-hydroxy-4-hydroxycoumarin and 4-(phenyl-d5)-3-buten-2-one in methanol.

-

The reaction mixture is stirred, typically at room temperature, to facilitate the Michael addition, forming an intermediate cyclic methyl ketal.

-

Following the formation of the intermediate, the reaction is acidified with an aqueous acid.

-

The hydrolysis of the ketal yields the final product, this compound.

-

The product is then purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Quantification of 7-Hydroxywarfarin in Biological Samples

A common method for the accurate quantification of 7-hydroxywarfarin in plasma or other biological matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Acidify the plasma sample (e.g., with formic acid) and load it onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

-

HPLC Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Monitor the specific precursor-to-product ion transitions for both 7-hydroxywarfarin and this compound.

-

-

Quantification: The concentration of 7-hydroxywarfarin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

References

7-Hydroxywarfarin-d5: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 7-Hydroxywarfarin-d5 as a stable isotope-labeled internal standard for the accurate quantification of warfarin (B611796), a widely prescribed anticoagulant with a narrow therapeutic window. Given the significant interindividual variability in patient response to warfarin, precise monitoring of its plasma concentrations is paramount for effective and safe therapeutic management. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the gold standard for achieving the necessary accuracy and precision.[1]

The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly for therapeutic drug monitoring, a SIL-IS is essential for reliable results.[1] this compound, a deuterium-labeled analog of the primary warfarin metabolite, is an ideal internal standard. It is chemically almost identical to the analyte of interest, warfarin, and its metabolite, 7-hydroxywarfarin. This near-identical chemical nature ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for variations during sample preparation and analysis, leading to highly accurate and reproducible quantification.

Synthesis of Deuterated Warfarin Metabolites

The synthesis of deuterium-labeled metabolites of warfarin, such as this compound, is a critical step in its availability as an internal standard. A general methodology for producing pentadeuterio labeled 6-, 7-, and 8-hydroxywarfarins involves the reaction of 4-(phenyl-d5)-3-buten-2-one (B1140591) with the corresponding 6-, 7-, or 8-hydroxy-4-hydroxycoumarins in methanol. This is followed by the hydrolysis of the intermediate cyclic methyl ketals in an aqueous acid to yield the final deuterated hydroxywarfarin products.[2]

Experimental Protocols

The following sections detail the experimental methodologies for the quantification of warfarin in biological matrices using a stable isotope-labeled internal standard like this compound. These protocols are based on established LC-MS/MS methods for warfarin analysis.

Sample Preparation: Protein Precipitation

A simple and effective method for extracting warfarin and its internal standard from plasma is protein precipitation.[1][3]

Protocol:

-

To a 50 µL plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing the internal standard, this compound, at an appropriate concentration (e.g., 30 nM).

-

Vortex the mixture for 10 seconds to precipitate plasma proteins.

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the resulting supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried residue in 100 µL of a methanol-water mixture (15:85, v/v) prior to injection into the LC-MS/MS system.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are then analyzed using a chiral HPLC system coupled with a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

| Parameter | Specification |

| HPLC Column | Chiral column (e.g., Astec Chirobiotic V)[4] |

| Mobile Phase | A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile)[5] |

| Flow Rate | 400 µL/min[4] |

| Injection Volume | 10 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI)[4] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The specific precursor to product ion transitions for warfarin and this compound would be optimized for the specific mass spectrometer being used. For warfarin-d5 (B562945), a representative transition is m/z 312.2 → 255.1.[3]

Quantitative Data and Method Validation

The use of a deuterated internal standard allows for the development of robust and reliable quantitative assays. The following tables summarize typical validation parameters for an LC-MS/MS method for warfarin quantification using a deuterated internal standard.

Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Warfarin | 5 - 500 | ≥ 0.996[4] |

| 7-Hydroxywarfarin | 1.0 - 800 | > 0.99[5] |

Accuracy and Precision

The accuracy and precision of the method are assessed using quality control (QC) samples at low, medium, and high concentrations.

| Analyte | QC Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Warfarin | Low | 87.0 - 100.5 | 0.7 - 6.0 | 92.3 - 99.5 | 0.4 - 4.9 |

| Medium | 87.0 - 100.5 | 0.7 - 6.0 | 92.3 - 99.5 | 0.4 - 4.9 | |

| High | 87.0 - 100.5 | 0.7 - 6.0 | 92.3 - 99.5 | 0.4 - 4.9 |

Data adapted from a study using warfarin-d5 as the internal standard.[1]

Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| Warfarin Enantiomers | ~0.08[1][6] |

| S-7-Hydroxywarfarin | ~0.04[1][6] |

Visualizations

Warfarin Metabolic Pathway

The metabolism of warfarin is complex and stereoselective, primarily occurring in the liver via cytochrome P450 (CYP) enzymes. S-warfarin, the more potent enantiomer, is mainly metabolized by CYP2C9 to 7-hydroxywarfarin.[1][7][8] R-warfarin is metabolized by several CYPs, including CYP1A2, CYP2C19, and CYP3A4, to various hydroxylated metabolites.[7][8]

Caption: Warfarin metabolic pathway.

Experimental Workflow for Warfarin Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of warfarin in plasma samples using this compound as an internal standard.

Caption: Workflow for warfarin quantification.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon [inis.iaea.org]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. go.drugbank.com [go.drugbank.com]

The Core Principles of Utilizing 7-Hydroxywarfarin-d5 in Preclinical and Clinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxywarfarin-d5 is the deuterium-labeled analog of 7-hydroxywarfarin (B562546), the primary metabolite of the widely used anticoagulant, warfarin (B611796). In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. This technical guide delineates the fundamental principles and practical applications of this compound as an internal standard in bioanalytical assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Core Application: Internal Standard in Quantitative Bioanalysis

The principal application of this compound is as an internal standard (IS) in analytical methods designed to measure the concentration of warfarin and its metabolites in biological samples such as plasma and urine.[1] The five deuterium (B1214612) atoms on the phenyl ring give this compound a higher molecular weight than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer.[2]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. As this compound is chemically identical to the analyte of interest (7-hydroxywarfarin), it experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate results.

-

Compensation for Sample Preparation Variability: During the extraction of the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some loss of the analyte is inevitable. This compound is added to the sample at a known concentration at the beginning of the sample preparation process. Any loss experienced by the analyte will be mirrored by a proportional loss of the internal standard, thus ensuring the accuracy of the final calculated concentration.

-

Correction for Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ionization efficiency, can affect the analyte signal. Since the IS is analyzed simultaneously, these variations are accounted for in the analyte-to-IS ratio.

Quantitative Data for Analytical Method Development

The development of a robust LC-MS/MS method for the quantification of 7-hydroxywarfarin using this compound as an internal standard requires careful optimization of mass spectrometry and chromatography parameters. The following tables summarize key quantitative data derived from scientific literature.

Mass Spectrometry Parameters

The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for the selectivity and sensitivity of the assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Warfarin | 307.1 | 161.0 | Negative ESI |

| Warfarin-d5 | 312.2 | 255.1 | Negative ESI |

| 7-Hydroxywarfarin | 323.1 | 177.0 | Negative ESI |

| This compound | 328.1 (Calculated) | 177.0 (Inferred) | Negative ESI |

Note: The precursor ion for this compound is calculated by adding 5 Daltons (for the five deuterium atoms) to the mass of 7-hydroxywarfarin. The product ion is inferred to be the same as the unlabeled compound, as the fragmentation is unlikely to involve the deuterated phenyl ring.

Chromatographic and Method Validation Parameters

The following table presents typical parameters for a validated LC-MS/MS method for the analysis of warfarin and its metabolites.

| Parameter | Typical Value/Range |

| Chromatographic Column | Chiral (e.g., Astec CHIROBIOTIC V) or Reversed-Phase (e.g., C18) |

| Mobile Phase | A: Water with 0.1% formic acid or 5mM ammonium (B1175870) acetate (B1210297); B: Acetonitrile (B52724) or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Retention Time (7-Hydroxywarfarin) | 2.9 - 4.6 min (Varies with method) |

| Linearity Range (7-Hydroxywarfarin) | 1.0 - 800 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Recovery | >85% |

| Intra- and Inter-day Precision (%CV) | <15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |

Experimental Protocols

A detailed methodology for a typical experiment involving the quantification of 7-hydroxywarfarin in human plasma using this compound as an internal standard is provided below.

I. Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 50 µL of human plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (at a concentration of 100 ng/mL in methanol) to each plasma sample, except for the blank controls.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

II. Liquid Chromatography

-

Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 4.0

-

Mobile Phase B: Methanol

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: Linear gradient from 30% to 90% B

-

5-7 min: Hold at 90% B

-

7.1-9 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35°C

III. Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

MRM Transitions:

-

7-Hydroxywarfarin: 323.1 → 177.0

-

This compound: 328.1 → 177.0

-

-

Dwell Time: 100 ms

-

Collision Gas: Argon

Visualizing Workflows and Pathways

Warfarin Metabolism Signaling Pathway

The metabolism of S-warfarin to its primary metabolite, 7-hydroxywarfarin, is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 in the liver.

Experimental Workflow for Bioanalysis

The following diagram illustrates the logical flow of a typical bioanalytical experiment for the quantification of 7-hydroxywarfarin in a plasma sample.

Conclusion

This compound serves as a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the accuracy, precision, and reliability of the quantification of warfarin and its primary metabolite, 7-hydroxywarfarin. The principles and protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods, ultimately contributing to a better understanding of warfarin's pharmacology and facilitating the development of safer and more effective therapeutic strategies.

References

Methodological & Application

Application Note: High-Throughput Analysis of 7-Hydroxywarfarin in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxywarfarin in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. 7-Hydroxywarfarin-d5 is employed as the internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of warfarin (B611796) and its metabolites.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations.[1] 7-Hydroxywarfarin is a major metabolite of warfarin, and its quantification provides valuable insights into the metabolic profile of the parent drug.[1] This application note presents a detailed protocol for the reliable and high-throughput analysis of 7-Hydroxywarfarin in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 7-Hydroxywarfarin from human plasma.

Protocol:

-

To 100 µL of human plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a reversed-phase C18 column, providing excellent resolution and peak shape for 7-Hydroxywarfarin and its internal standard.

LC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As detailed in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 80 |

| 2.1 | 95 |

| 3.0 | 95 |

| 3.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization is used for detection.

MS/MS Parameters:

| Parameter | 7-Hydroxywarfarin | This compound (Internal Standard) |

| Ionization Mode | Negative ESI | Negative ESI |

| Precursor Ion (m/z) | 323.1 | 328.1 |

| Product Ion (m/z) | 177.0 | 177.0 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time (ms) | 100 | 100 |

Quantitative Data Summary

The following table summarizes the typical quantitative performance of this method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

Caption: Experimental workflow for 7-Hydroxywarfarin analysis.

Signaling Pathway of Warfarin Metabolism

The following diagram illustrates the metabolic pathway of warfarin to 7-Hydroxywarfarin.

Caption: Metabolic conversion of Warfarin to 7-Hydroxywarfarin.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of 7-Hydroxywarfarin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine use in clinical and research laboratories. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method a valuable tool for pharmacokinetic and metabolic studies of warfarin.

References

Application Note: Quantification of Warfarin and its Metabolites in Human Plasma using 7-Hydroxywarfarin-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of warfarin (B611796) and its major hydroxylated metabolites in human plasma. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 7-Hydroxywarfarin-d5 as a stable isotope-labeled internal standard (IS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions involving warfarin. The protocol described herein provides a robust and reliable workflow from sample preparation to data analysis.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations.[1][2] It is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 3-5 times more potent.[1][3] Warfarin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[4][5][6] The primary metabolites include 4'-hydroxywarfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin, and 10-hydroxywarfarin (B562548).[6] Monitoring the levels of these metabolites can provide insights into a patient's metabolic phenotype and potential drug interactions.[7]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte of interest and compensates for variations in sample preparation and matrix effects.[8] This application note provides a comprehensive protocol for the analysis of warfarin and its key metabolites using LC-MS/MS.

Warfarin Metabolism

Warfarin is metabolized by various CYP450 enzymes. The more potent S-warfarin is primarily metabolized by CYP2C9 to 7-hydroxywarfarin, while R-warfarin is metabolized by CYP1A2, CYP3A4, and other CYPs to metabolites such as 10-hydroxywarfarin.[1][5][6]

Caption: Metabolic pathway of racemic warfarin.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of warfarin and its metabolites from human plasma.

Materials and Reagents

-

Warfarin, 4'-hydroxywarfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin, and 10-hydroxywarfarin analytical standards

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Sample Preparation Workflow

A simple protein precipitation method is employed for sample cleanup.[3][7]

Caption: Workflow for plasma sample preparation.

Detailed Protocol

-

Thaw plasma samples and standards on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Warfarin and Metabolites

| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |

| Warfarin | 307.1 | 161.0 | 25 |

| 4'-Hydroxywarfarin | 323.1 | 177.0 | 28 |

| 6-Hydroxywarfarin | 323.1 | 177.0 | 28 |

| 7-Hydroxywarfarin | 323.1 | 177.0 | 28 |

| 8-Hydroxywarfarin | 323.1 | 177.0 | 28 |

| 10-Hydroxywarfarin | 323.1 | 250.3 | 20 |

| This compound (IS) | 328.1 | 182.0 | 28 |

| Note: Collision energies should be optimized for the specific instrument used.[3] |

Quantitative Data Summary

The method was validated following regulatory guidelines. The performance characteristics are summarized below.

Table 4: Calibration Curve and LLOQ Data

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Warfarin | 1 - 1000 | 1 | >0.995 |

| 4'-Hydroxywarfarin | 0.5 - 500 | 0.5 | >0.995 |

| 6-Hydroxywarfarin | 0.5 - 500 | 0.5 | >0.995 |

| 7-Hydroxywarfarin | 0.5 - 500 | 0.5 | >0.995 |

| 8-Hydroxywarfarin | 0.5 - 500 | 0.5 | >0.995 |

| 10-Hydroxywarfarin | 0.5 - 500 | 0.5 | >0.995 |

Table 5: Accuracy and Precision Data

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Warfarin | Low | 3 | 98.5 | 4.2 |

| Mid | 50 | 101.2 | 3.1 | |

| High | 800 | 99.1 | 2.5 | |

| 7-Hydroxywarfarin | Low | 1.5 | 97.9 | 5.1 |

| Mid | 25 | 102.5 | 3.8 | |

| High | 400 | 100.8 | 2.9 | |

| 10-Hydroxywarfarin | Low | 1.5 | 99.2 | 4.8 |

| Mid | 25 | 101.9 | 3.5 | |

| High | 400 | 99.7 | 2.7 | |

| Data presented is representative and may vary between laboratories and instruments.[3][7][9] |

Conclusion

This application note provides a reliable and robust LC-MS/MS method for the quantification of warfarin and its major metabolites in human plasma using this compound as an internal standard. The simple sample preparation and rapid analysis time make this method suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for therapeutic drug monitoring and pharmacokinetic studies of warfarin.

References

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Hydroxywarfarin-d5 Quantification

These application notes provide detailed protocols for the sample preparation of 7-Hydroxywarfarin (B562546) and its deuterated internal standard, 7-Hydroxywarfarin-d5, from biological matrices, primarily human plasma. The described methods are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of warfarin (B611796).

Introduction

Warfarin, a widely prescribed oral anticoagulant, is metabolized in the body to several hydroxylated metabolites, with 7-hydroxywarfarin being a major product.[1][2] Accurate quantification of 7-hydroxywarfarin is crucial for understanding warfarin's metabolism and for clinical drug monitoring. This compound is a stable isotope-labeled internal standard used to ensure the accuracy and precision of quantitative analyses, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This document outlines three common sample preparation techniques: Protein Precipitation (PPE), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method offers distinct advantages and is suited for different analytical requirements.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the different sample preparation techniques described in the protocols.

| Parameter | Protein Precipitation (Methanol) | Solid-Phase Extraction (Oasis HLB) | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction (diethyl ether-chloroform) |

| Analyte(s) | R-warfarin, S-warfarin, S-7-OH-warfarin, (9R;10S)-10-OH-warfarin | (R)- and (S)-warfarin, (R)- and (S)-7-hydroxywarfarin | Warfarin, 7-hydroxywarfarin | (R)- and (S)-warfarin, (R)- and (S)-7-hydroxywarfarin |

| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |

| Recovery | 82.9 – 96.9%[4] | > 91.8%[5] | ~88% for 7-hydroxywarfarin, ~93% for warfarin[6] | Not explicitly stated, but method was successful for pharmacokinetic study[7] |

| Lower Limit of Quantification (LLOQ) | 0.1 nM (~0.04 ng/mL) for S-7-hydroxywarfarin[4] | 2.5 ng/mL for each enantiomer[5] | 0.05 µg/mL for 7-hydroxywarfarin[6] | 3 ng/mL for both warfarin and 7-hydroxywarfarin enantiomers[7] |

| Linear Range | 0.5 - 250 nM for S-7-OH-warfarin[4] | Not explicitly stated, but accuracy was within 6.6% over the linear range[5] | 0.1 - 5.0 µg/mL[6] | 3 - 200 ng/mL for 7-hydroxywarfarin enantiomers[7] |

| Precision (CV%) | Satisfactory intra-day and inter-day precision[4] | < 14.2% (Inter- and intraday)[5] | < 9% (Intra-day), < 8% (Inter-day)[6] | < 5.8% (Intra-day), < 5.0% (Inter-day) for (S)-7-hydroxywarfarin[7] |

| Accuracy | Satisfactory intra-day and inter-day accuracy[4] | Within 6.6% over the linear range[5] | < 8% bias[6] | Not explicitly stated, but method deemed suitable[7] |

| Internal Standard | warfarin-d5[4] | p-chlorowarfarin[5] | carbamazepine[6] | diclofenac sodium[7] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPE)

This protocol is a simple and rapid method for removing proteins from plasma samples, suitable for high-throughput analysis.[4][8]

Materials and Reagents:

-

Human plasma

-

This compound internal standard (IS) solution

-

Methanol-water (7:1, v/v)

-

Methanol-water (15:85, v/v) for reconstitution

-

Centrifuge capable of 2250 x g and 4°C

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples at room temperature.

-

To a 50 µL plasma sample, add 400 µL of methanol-water (7:1, v/v) containing the this compound internal standard.[4][8]

-

Vortex the mixture for 10 seconds to precipitate proteins.[4][8]

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C.[4][8]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C for approximately 45 minutes.[4][8]

-

Reconstitute the dried residue with 100 µL of methanol-water (15:85, v/v).[4][8]

-

The sample is now ready for LC-MS/MS analysis.

Protein Precipitation Workflow

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPE by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interferences.[5][6]

Materials and Reagents:

-

Human plasma

-

This compound internal standard (IS) solution

-

Oasis HLB or C18 SPE cartridges

-

Methanol

-

Deionized water

-

Acetonitrile

-

Phosphate buffer (pH 2.8 or as required)[6]

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure (using C18 cartridge as an example):

-

Sample Pre-treatment:

-

Thaw plasma samples.

-

Spike with this compound internal standard.

-

-

Cartridge Conditioning:

-

Pass 2 mL of methanol through the C18 SPE cartridge.

-

Pass 2 mL of deionized water.

-

Equilibrate with 2 mL of 1% methanol (pH 2.8).[6]

-

-

Sample Loading:

-

Vortex the pre-treated plasma sample and load it onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge to remove interfering substances (specific wash solutions may vary).

-

-

Elution:

-

Elute 7-Hydroxywarfarin and the internal standard with 2 mL of acetonitrile.[6]

-

-

Dry-down and Reconstitution:

-

The sample is now ready for analysis.

Solid-Phase Extraction Workflow

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials and Reagents:

-

Human plasma

-

This compound internal standard (IS) solution

-

Diethyl ether-chloroform (80:20, v/v)[7]

-

Centrifuge

-

Evaporation system

Procedure:

-

To 1 mL of plasma, add the this compound internal standard.

-

Add an appropriate volume of diethyl ether-chloroform (80:20, v/v) extraction solvent.[7]

-

Vortex the mixture vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer (containing the analyte and IS) to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow

Conclusion

The choice of sample preparation technique for this compound quantification depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Protein precipitation is a fast and simple method, while solid-phase extraction generally yields cleaner extracts and higher recovery. Liquid-liquid extraction offers another effective, albeit more manual, alternative. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

Application Note: High-Performance Chromatographic Separation of 7-Hydroxywarfarin-d5 for Pharmacokinetic and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of 7-Hydroxywarfarin-d5, a deuterated internal standard crucial for accurate analysis of the primary warfarin (B611796) metabolite, 7-hydroxywarfarin (B562546), in biological matrices. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a robust and sensitive technique for bioanalytical studies. This document outlines the necessary reagents, instrumentation, sample preparation, and chromatographic conditions to achieve reliable and reproducible results in pharmacokinetic and metabolic research.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations.[1][2][3] The primary metabolic pathway of the more potent S-enantiomer of warfarin is hydroxylation to 7-hydroxywarfarin, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1][4][5] Accurate quantification of 7-hydroxywarfarin is therefore critical in pharmacokinetic studies and for phenotyping CYP2C9 activity.[1] this compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of quantitative bioanalytical methods by correcting for matrix effects and variations during sample processing and analysis.[6] This document details a validated LC-MS/MS method for the chromatographic separation of this compound.

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 94820-65-2)[6]

-

Warfarin and its metabolites (as reference standards)[1]

-

HPLC-grade acetonitrile (B52724), methanol, and water[7][8][9]

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., ice-cold acetonitrile or methanol)[1][4][11]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system[1][2][4]

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][8][10]

-

Chiral HPLC column (e.g., Astec Chirobiotic V, HYPERSIL CHIRAL-OT, or Chiral CD-Ph) for enantiomeric separation[4][8][10] or a standard reverse-phase C18 column for general analysis.[2][12]

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method can be employed for the extraction of analytes from plasma samples.[1][8]

-

To 50 µL of plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing the internal standard, this compound.[1]

-

Vortex the mixture for 10 seconds to ensure thorough mixing.[1]

-

Centrifuge the samples at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the dried extract in 100 µL of a methanol-water mixture (15:85, v/v) before injection into the LC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation and analytical goals.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | Astec Chirobiotic V (for enantiomeric separation)[10] or C18 column (for general analysis)[2] |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid)[8][10] |

| Flow Rate | 0.4 - 1.0 mL/min[4][7][8] |

| Column Temperature | 30 - 40°C[8][12] |

| Injection Volume | 2 - 20 µL[7][8] |

Table 2: Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[10] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (7-Hydroxywarfarin) | m/z 323.1 → 177.0[1] |

| MRM Transition (Warfarin-d5 IS) | m/z 312.2 → 255.1[1] |

| Collision Energy | Optimized for the specific instrument and analyte[1] |

| Capillary Voltage | Optimized for the specific instrument[1] |

Data Presentation

The following table presents typical quantitative data that can be obtained using the described method. The values are illustrative and may vary depending on the specific experimental setup.

Table 3: Typical Method Performance Characteristics

| Parameter | 7-Hydroxywarfarin | Warfarin |

| Linearity Range | 1.0 - 800 ng/mL[3][8] | 10.0 - 8000 ng/mL[3][8] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][8] | 10.0 ng/mL[3][8] |

| Intra-day Precision (%CV) | < 15%[1][13] | < 15%[1][13] |

| Inter-day Precision (%CV) | < 15%[1][13] | < 15%[1][13] |

| Accuracy (% Recovery) | 85 - 115%[1][13] | 85 - 115%[1][13] |

| Retention Time (Example) | 4.14 min (R), 4.61 min (S)[1] | 4.44 min (R), 4.80 min (S)[1] |

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of warfarin.

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified metabolic pathway of Warfarin enantiomers.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. veeprho.com [veeprho.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 7-Hydroxywarfarin-d5 in Pharmacokinetic Studies of Warfarin

For Researchers, Scientists, and Drug Development Professionals